

Application Notes and Protocols for NB512 in In Vitro Assays

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Compound of Interest

Compound Name: NB512

Cat. No.: B12382287

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Introduction

NB512 is a potent dual inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins and Histone Deacetylases (HDACs). This dual activity makes it a valuable tool for investigating the epigenetic regulation of gene expression and a potential therapeutic agent in oncology and other diseases. These application notes provide recommended concentrations for **NB512** in various in vitro assays and detailed protocols to guide researchers in their experimental design.

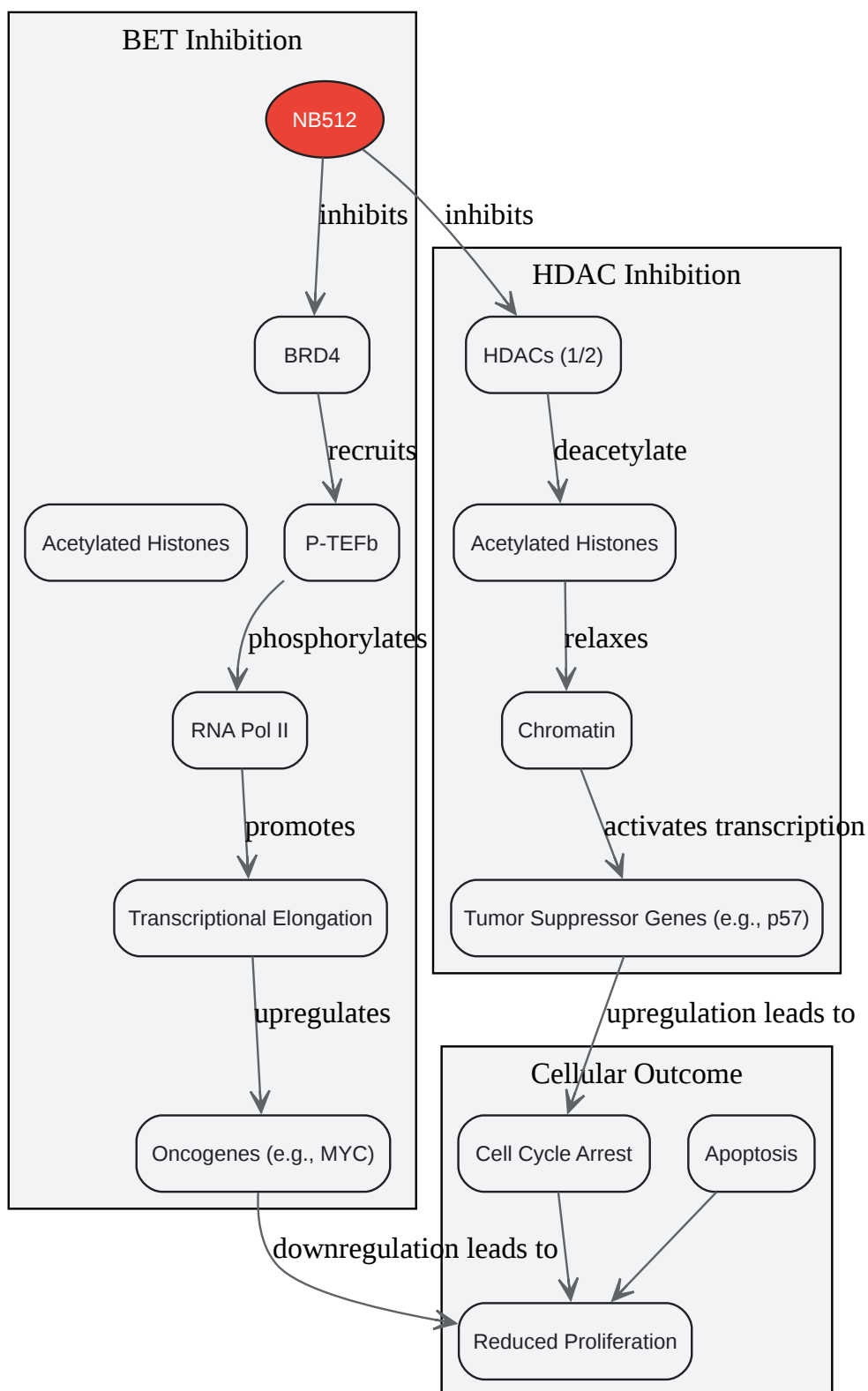
Quantitative Data Summary

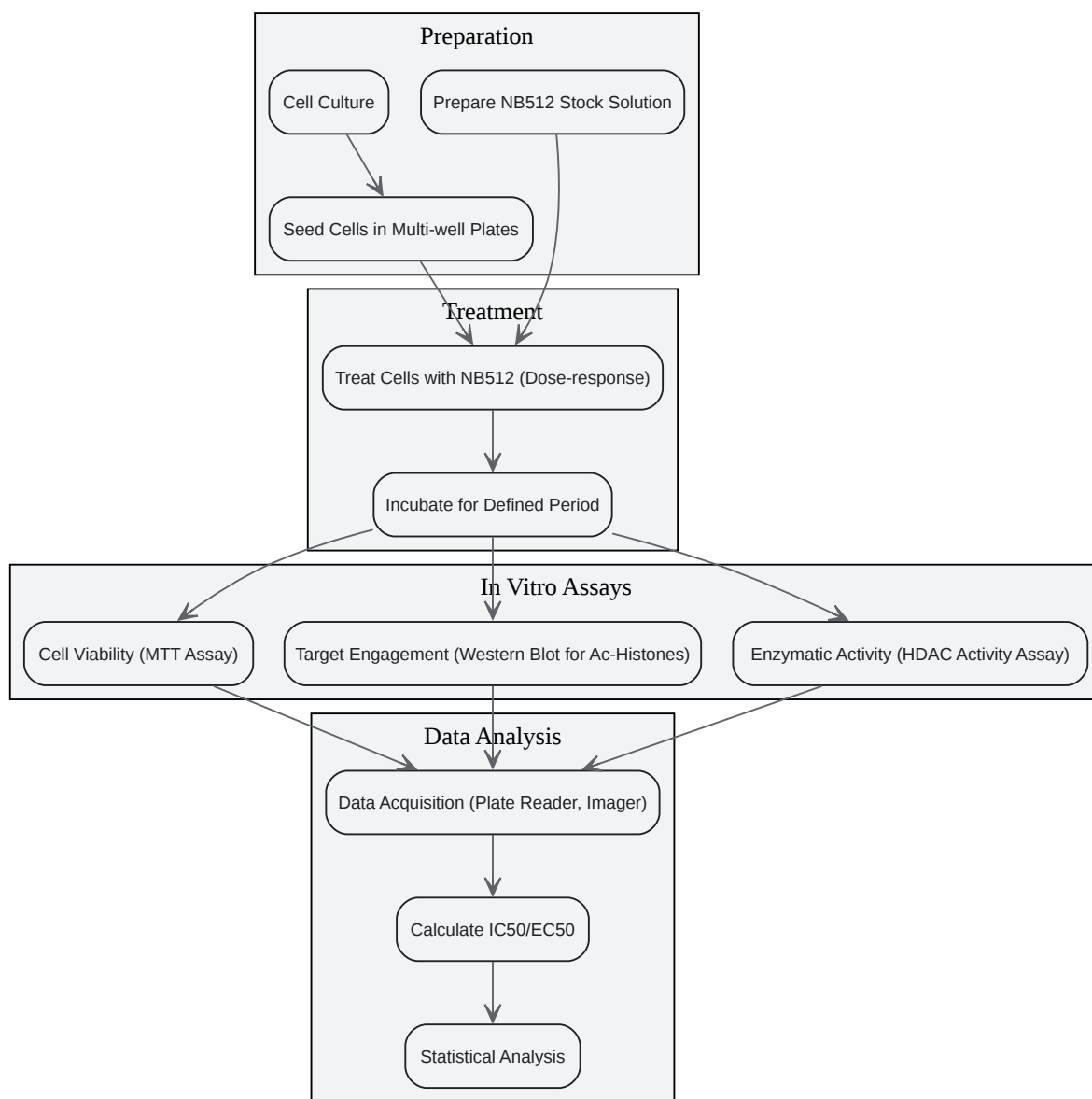
The following table summarizes the effective concentrations of **NB512** in various in vitro assays based on available literature. These values can serve as a starting point for experimental design, though optimal concentrations may vary depending on the cell line and specific experimental conditions.

Assay Type	Cell Line/Target	Parameter	Concentration	Reference
Biochemical Assay	BRD4 Bromodomains, HDAC1/2	EC50	100-400 nM	[1]
Cell Proliferation	PaTu8988T (Pancreatic Cancer)	IC50	3.6 μ M	[1]
Cell Proliferation	NMC (NUT Midline Carcinoma)	IC50	0.42 μ M	[1]
Mechanism of Action	PaTu8988T (Pancreatic Cancer)	Effective Concentration	1 μ M	[1]

Signaling Pathways and Experimental Workflows

The dual inhibition of BET proteins and HDACs by **NB512** results in a multi-faceted impact on cellular signaling pathways, primarily through the modulation of gene expression.





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References

- 1. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
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